molecular formula C18H9ClF3N3O2S2 B3501989 (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B3501989
M. Wt: 455.9 g/mol
InChI Key: JIZPJKOXWHMQHU-RQECEPOMSA-N
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Description

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Formation of the Thiazolidinone Ring: This step involves the cyclization of thioamide and α-halo carbonyl compounds under basic conditions.

    Final Assembly: The final step involves the condensation of the furan and thiazolidinone intermediates under mild heating and catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Quinmerac: A compound with similar herbicidal properties.

Uniqueness

What sets (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N3O2S2/c19-12-3-1-9(7-11(12)18(20,21)22)13-4-2-10(27-13)8-14-15(26)25(16(23)29-14)17-24-5-6-28-17/h1-8,23H/b14-8-,23-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZPJKOXWHMQHU-RQECEPOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

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